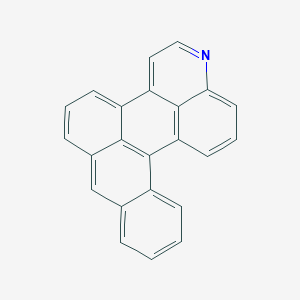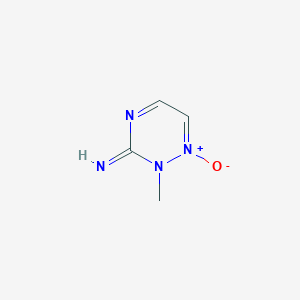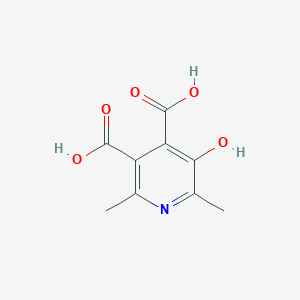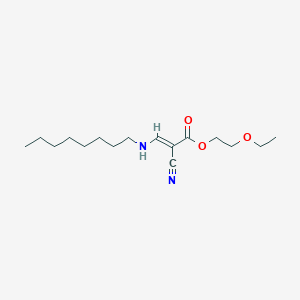
Azabenzoperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azabenzoperylene is a polycyclic aromatic hydrocarbon that contains nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. This compound is structurally related to benzo[ghi]perylene, a well-known polycyclic aromatic hydrocarbon, but with nitrogen atoms incorporated into its aromatic system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azabenzoperylene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polycyclic aromatic precursors containing nitrogen atoms. This reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclodehydrogenation processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Azabenzoperylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro this compound.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Azabenzoperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic electronics.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging and biosensing.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of azabenzoperylene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The incorporation of nitrogen atoms into the aromatic system can also affect the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Benzo[ghi]perylene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Azabenzopyrene: Another nitrogen-containing polycyclic aromatic hydrocarbon with different nitrogen atom positions.
Eigenschaften
CAS-Nummer |
89900-21-0 |
|---|---|
Molekularformel |
C23H13N |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
17-azahexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20,22(24)-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-7-16-14(5-1)13-15-6-3-8-17-18-11-12-24-20-10-4-9-19(22(18)20)23(16)21(15)17/h1-13H |
InChI-Schlüssel |
LFBDBKKCNGCXJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=NC6=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)



![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)


